molecular formula C9H9BrF2O2 B13136750 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

Cat. No.: B13136750
M. Wt: 267.07 g/mol
InChI Key: GMKRJMYZLZFWIU-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene typically involves the bromination of 1-(difluoromethyl)-3,4-dimethoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can yield different fluorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The difluoromethyl group can participate in various interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 2-Bromo-1,1-difluoroethane

Uniqueness

2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional attributes .

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-1-(difluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,9H,1-2H3

InChI Key

GMKRJMYZLZFWIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(F)F)Br)OC

Origin of Product

United States

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